![molecular formula C13H19FN2O3S B5230113 N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5230113.png)
N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFMS, is a small molecule drug that has shown potential in scientific research applications. DFMS is a glycine transporter 1 (GlyT1) inhibitor and has been found to have biochemical and physiological effects on the central nervous system.
Mecanismo De Acción
N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the reuptake of glycine, which is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting the reuptake of glycine, N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide increases the availability of glycine in the synaptic cleft, leading to increased activation of the NMDA receptor. This increased activation of the NMDA receptor has been linked to the antidepressant and antipsychotic effects of GlyT1 inhibitors like N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Biochemical and Physiological Effects
N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have a number of biochemical and physiological effects on the central nervous system. In addition to its effects on the NMDA receptor, N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant and antipsychotic effects. N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to increase the levels of acetylcholine in the hippocampus, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has a number of advantages for lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, making it a useful tool for studying the central nervous system. Additionally, N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have a relatively low toxicity, making it a safe drug to use in lab experiments. However, N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide research. One area of interest is the potential use of N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in the treatment of mood disorders such as depression and anxiety. Additionally, N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide may have potential in the treatment of cognitive disorders such as Alzheimer's disease. Further research is also needed to better understand the mechanism of action of N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide and its effects on the central nervous system. Finally, the development of more potent and selective GlyT1 inhibitors may lead to the development of more effective treatments for a variety of neurological disorders.
Métodos De Síntesis
N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized through a multistep process. The first step involves the protection of glycine with a tert-butyloxycarbonyl (Boc) group. The protected glycine is then reacted with diethylamine to form N~1~,N~1~-diethyl-N~2~-Boc-glycinamide. The Boc group is then removed, and the resulting compound is reacted with 4-fluoroaniline to produce N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)glycinamide. Finally, the methylsulfonyl group is added to the amine group to produce N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have potential in scientific research applications, particularly in the field of neuroscience. GlyT1 inhibitors like N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide have been shown to have antidepressant and antipsychotic effects, making them a potential treatment for mood disorders. N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to have anxiolytic effects and may be useful in treating anxiety disorders. Additionally, N~1~,N~1~-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to improve cognitive function and may have potential in treating cognitive disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N,N-diethyl-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-4-15(5-2)13(17)10-16(20(3,18)19)12-8-6-11(14)7-9-12/h6-9H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQGVSVWUBJRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.